molecular formula C9H6N2O2S B1371441 2-Pyridin-3-YL-thiazole-5-carboxylic acid CAS No. 248275-42-5

2-Pyridin-3-YL-thiazole-5-carboxylic acid

Cat. No. B1371441
M. Wt: 206.22 g/mol
InChI Key: WYKOXFDRTSNVGV-UHFFFAOYSA-N
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Description

2-Pyridin-3-YL-thiazole-5-carboxylic acid is a compound with the molecular weight of 206.22 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-3-YL-thiazole-5-carboxylic acid is represented by the linear formula C9H6N2O2S . The InChI code for this compound is 1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H, (H,12,13) .


Physical And Chemical Properties Analysis

The physical form of 2-Pyridin-3-YL-thiazole-5-carboxylic acid is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 206.22 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Cancer Research .
  • Application Summary : The compound is part of a series of novel pyridine-thiazole hybrid molecules that have been synthesized and subjected to physico-chemical characterization and screening for their cytotoxic action towards a panel of cell lines derived from different types of tumors .
  • Methods of Application : The compounds were synthesized and then subjected to screening for their cytotoxic action towards a panel of cell lines derived from different types of tumors (carcinomas of colon, breast, and lung, glioblastoma and leukemia), and normal human keratinocytes .
  • Results : High antiproliferative activity of the 3- (2-fluorophenyl)-1- [4-methyl-2- (pyridin-2-ylamino)-thiazol-5-yl]-propenone 3 and 4- (2- {1- (2-fluorophenyl)-3- [4-methyl-2- (pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester 4 was revealed. The IC 50 of the compound 3 in HL-60 cells of the acute human promyelocytic leukemia was 0.57 µM, while in the pseudo-normal human cell lines, the IC 50 of this compound was >50 µM .

Xanthine Oxidase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Thiazole-5-carboxylic acid derivatives, including “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines .
  • Methods of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .
  • Results : Majority of the compounds were found active against the enzyme amongst which GK-20 with an IC 50 value of 0.45 µM was found to be most potent .

Diverse Biological Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Thiazole derivatives, including “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been found to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application : The specific methods of application would depend on the specific biological activity being targeted. For example, for antioxidant activity, the compound might be tested in vitro using assays such as the DPPH radical scavenging assay .
  • Results : The results would also depend on the specific biological activity being targeted. For example, for antioxidant activity, the compound might be found to have a certain IC 50 value in the DPPH radical scavenging assay .

Treatment of Bacterial Wilt in Tomatoes

  • Scientific Field : Agricultural Science .
  • Application Summary : Pyridine-3-carboxamide analogs, which include “2-Pyridin-3-YL-thiazole-5-carboxylic acid”, have been developed to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .
  • Methods of Application : The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy. Molecular docking studies identified the most potent analog from the series .
  • Results : A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum. When used to treat seeds, the analogs displayed remarkable efficacy, especially compound 4a which had specific activity against bacterial wilt pathogens .

Synthesis of Imidazo-Thiazole-Carboxamides

  • Scientific Field : Organic Chemistry .
  • Application Summary : “2-Pyridin-3-YL-thiazole-5-carboxylic acid” is used in the synthesis of imidazo-thiazole-carboxamides .
  • Methods of Application : Nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH 3 CN.EDC-HCl during the initial phase of synthesis .
  • Results : The synthesized compounds were transformed into different imidazo-thiazole-carboxamides analogs .

Safety And Hazards

The safety information for 2-Pyridin-3-YL-thiazole-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKOXFDRTSNVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-YL-thiazole-5-carboxylic acid

CAS RN

248275-42-5
Record name 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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